(3Z)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC14623128
Molecular Formula: C19H14N2O2S2
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N2O2S2 |
|---|---|
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | 3-[4-hydroxy-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
| Standard InChI | InChI=1S/C19H14N2O2S2/c22-17-15(13-8-4-5-9-14(13)20-17)16-18(23)21(19(24)25-16)11-10-12-6-2-1-3-7-12/h1-9,23H,10-11H2 |
| Standard InChI Key | IXLPLNPFTXVUGQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The molecular architecture of (3Z)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one comprises a thiazolidinone ring (with sulfur at position 1 and nitrogen at position 3) fused to an indole moiety. The Z-configuration at the C3 position ensures planar geometry, facilitating π-π stacking interactions with biomolecular targets. The 2-phenylethyl group at N3 enhances lipophilicity, potentially improving membrane permeability.
Molecular Formula:
Molecular Weight: 407.51 g/mol
IUPAC Name: (3Z)-3-[4-Oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm key functional groups:
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H NMR: A singlet at δ 7.85 ppm corresponds to the indole NH proton, while aromatic protons of the phenyl group resonate between δ 7.2–7.4 ppm .
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IR: Strong absorptions at 1720 cm (C=O stretch) and 1220 cm (C=S stretch) validate the thiazolidinone core.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Condensation: Reaction of 2-thioxo-thiazolidin-4-one with 2-indolinone in the presence of a Lewis acid (e.g., ZnCl) yields the intermediate.
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Alkylation: Introduction of the 2-phenylethyl group via nucleophilic substitution using 2-phenylethyl bromide under basic conditions .
Key Reaction Conditions:
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Solvent: Anhydrous DMF
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Temperature: 80–100°C
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Yield: ~65% after purification by column chromatography.
Industrial Scalability
Continuous flow reactors and automated monitoring systems have been proposed to enhance reproducibility and reduce reaction times in large-scale production.
Pharmacological Properties
DNA Interaction Studies
UV-vis absorption and fluorescence quenching experiments demonstrate groove binding to calf thymus DNA (ctDNA):
| Parameter | Value | Method |
|---|---|---|
| Binding constant () | UV-vis absorption | |
| Stern-Volmer constant () | Fluorescence (DAPI probe) |
Circular dichroism (CD) spectra reveal minimal perturbation to DNA’s secondary structure, supporting groove over intercalative binding.
Mechanistic Insights
DNA Groove Binding
Molecular docking simulations identify preferential binding to A-T rich regions of DNA, driven by van der Waals interactions and hydrogen bonding with the thiazolidinone sulfur. The 2-phenylethyl group enhances binding affinity by occupying the minor groove’s hydrophobic pocket.
Comparative Analysis with Analogues
Structural Analogues
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JF-252: Lacks the 2-phenylethyl group, showing 10-fold lower ().
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EVT-15220594: A pyrazole-thiazolidinone hybrid with superior COX-2 inhibition ().
Performance Metrics
| Compound | () | () |
|---|---|---|
| Target Compound | 6.99 | 7.59 |
| JF-252 | 0.208 | 0.60 |
Future Directions
Therapeutic Development
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Optimization: Introducing electron-withdrawing groups (e.g., -NO) to enhance DNA affinity.
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Targeted Delivery: Liposomal encapsulation to improve bioavailability.
Toxicological Profiling
Acute and chronic toxicity studies in murine models are critical to assess clinical viability.
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